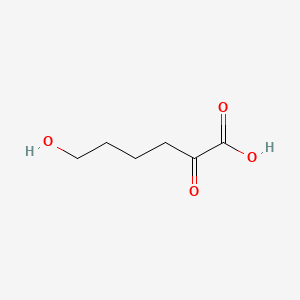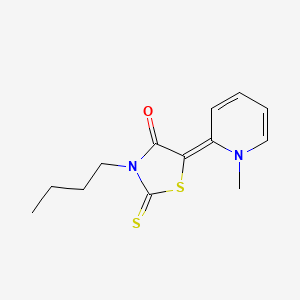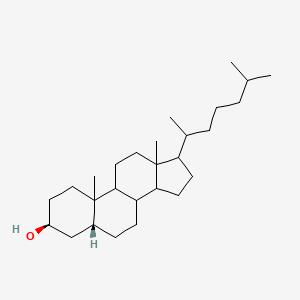
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxa-4(20),11-diene in which the 5alpha hydrogen has been replaced by an acetoxy group and the 10beta and 14beta hydrogens by hydroxy groups.
Wissenschaftliche Forschungsanwendungen
Taxane Derivatives and Biosynthesis
Taxane derivatives, including 10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate, have been identified in various species of the Taxus genus. For instance, new taxane derivatives were discovered in Taxus baccata yew grown in Israel, highlighting the diversity and potential of taxane compounds in medical research (Shi et al., 2004). Moreover, research on Taxus cell cultures has shown that early precursors like 5alpha-hydroxytaxadiene and its acetate esters can influence the formation of various hydroxy taxoids, which are crucial for understanding the biosynthetic pathways of taxane compounds (Ketchum et al., 2007).
Structural Analysis and Biotransformation
In-depth structural analysis of taxane-type diterpenes from the bark of Taxus yunnanensis has revealed complex compounds, contributing to our understanding of the structural diversity and potential biological activities of taxanes (Nguyen et al., 2003). Similarly, studies on substrate specificity for hydroxylation of polyoxygenated 4(20),11-taxadienes have indicated the potential for biotransformation in taxane biosynthesis, providing insights into enzymatic processes and metabolic pathways relevant to taxanes (Dai et al., 2003).
Novel Taxoid Derivatives and Cytotoxicity
The discovery of new taxoid derivatives from Taxus mairei and their potential cytotoxic properties against cancer cell lines demonstrates the ongoing research into the therapeutic applications of taxane compounds (Shen et al., 2004). Additionally, the identification of taxane diterpenoids from Taxus yunnanensis and Taxus cuspidata further expands the knowledge of taxane diversity and their potential pharmacological uses (Shi et al., 2000).
Taxane Metabolism and Hydroxylation
Research on Taxus cell cultures has revealed insights into taxoid metabolism, particularly the role of cytochrome P450 in the hydroxylation of taxoids. This understanding is crucial for manipulating metabolic pathways to potentially enhance the production of therapeutic compounds like Taxol (Jennewein et al., 2003).
Biotransformation Studies
The biotransformation of taxadiene by cell suspension cultures of Catharanthus roseus has provided valuable information about the enzymatic conversion of taxane precursors, opening avenues for the biosynthesis of novel taxoids (Dai et al., 2002).
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
[(1S,3S,5S,8S,10S,14S)-10,14-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C22H34O4/c1-12-9-17(24)16-10-15-13(2)19(26-14(3)23)7-8-22(15,6)11-18(25)20(12)21(16,4)5/h15-19,24-25H,2,7-11H2,1,3-6H3/t15-,16-,17+,18+,19+,22+/m1/s1 |
InChI-Schlüssel |
KHXOPJUQEGBFTQ-WDHPPJNLSA-N |
Isomerische SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)[C@H](C1)O)OC(=O)C)C)O |
Kanonische SMILES |
CC1=C2C(CC3(CCC(C(=C)C3CC(C2(C)C)C(C1)O)OC(=O)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





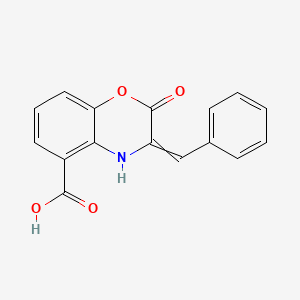

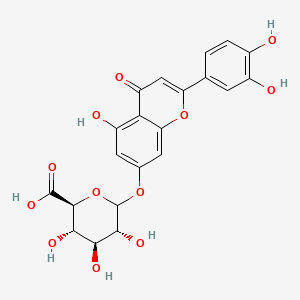
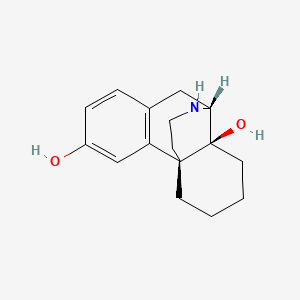
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)
